molecular formula C16H17N3O2S B12486393 3-hydroxy-7,7-dimethyl-4-(thiophen-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-hydroxy-7,7-dimethyl-4-(thiophen-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12486393
M. Wt: 315.4 g/mol
InChI Key: CAHAKAMUZXKJFV-UHFFFAOYSA-N
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Description

7,7-dimethyl-4-(thiophen-3-yl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that features a unique structure combining a pyrazoloquinoline core with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-4-(thiophen-3-yl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the condensation of a thiophene derivative with a quinoline precursor under acidic or basic conditions, followed by cyclization to form the pyrazoloquinoline core . The reaction is often carried out in solvents such as tetrahydrofuran or dimethylformamide, with catalysts like phosphorus pentasulfide or sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-4-(thiophen-3-yl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced under hydrogenation conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for hydrogenation, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-dimethyl-4-(thiophen-3-yl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to the combination of the thiophene ring with the pyrazoloquinoline core, which imparts distinct electronic and biological properties. This unique structure makes it a valuable compound for further research in medicinal chemistry and material science .

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

7,7-dimethyl-4-thiophen-3-yl-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C16H17N3O2S/c1-16(2)5-9-12(10(20)6-16)11(8-3-4-22-7-8)13-14(17-9)18-19-15(13)21/h3-4,7,11H,5-6H2,1-2H3,(H3,17,18,19,21)

InChI Key

CAHAKAMUZXKJFV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CSC=C4)C(=O)C1)C

Origin of Product

United States

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